5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is an organic compound with the molecular formula C11H21NO5 It is a derivative of pentanoic acid, featuring a methoxyethyl group and an amino group attached to the pentanoic acid backbone
Scientific Research Applications
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Safety and Hazards
The safety information for “5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid” includes a GHS07 pictogram, a warning signal word, and hazard statements H319 . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as an Eye Irritant 2 and is stored under Storage Class Code 11 - Combustible Solids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid typically involves the reaction of pentanoic acid derivatives with 2-methoxyethylamine. One common method includes the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, amidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[Bis(2-methoxyethyl)amino]-3,3-dimethyl-5-oxopentanoic acid
- 5-Amino-5-oxopentanoic acid
- 2-Amino-4-(methoxymethyl)-5-pyrimidinecarboxylic acid
- 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid .
Uniqueness
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxyethyl and amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(2-methoxyethylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAAKSZCOFACDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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